[3-(2-Iodoacetamido)anilino](oxo)acetic acid
Description
This combination of features suggests applications in biochemical probes, pharmaceutical intermediates, or site-specific protein modification agents.
Properties
CAS No. |
90842-68-5 |
|---|---|
Molecular Formula |
C10H9IN2O4 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
2-[3-[(2-iodoacetyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9IN2O4/c11-5-8(14)12-6-2-1-3-7(4-6)13-9(15)10(16)17/h1-4H,5H2,(H,12,14)(H,13,15)(H,16,17) |
InChI Key |
MYQYPESKUZJEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)NC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetamido)anilinoacetic acid typically involves the following steps:
Formation of Iodoacetamide: Iodoacetamide can be synthesized by reacting iodoacetic acid with ammonia or an amine under controlled conditions.
Attachment to Aniline: The iodoacetamide group is then attached to an aniline derivative through a nucleophilic substitution reaction.
Formation of Oxoacetic Acid Moiety:
Industrial Production Methods
Industrial production of 3-(2-Iodoacetamido)anilinoacetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the iodoacetamide group, potentially converting it to an amine.
Substitution: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Thiols, amines, and other nucleophiles can react with the iodoacetamide group.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms of the aniline ring.
Reduction Products: Amines and other reduced forms of the iodoacetamide group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Iodoacetamido)anilinoacetic acid: has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-(2-Iodoacetamido)anilinoacetic acid involves the alkylation of thiol groups in cysteine residues. This reaction prevents the formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases and other enzymes that rely on thiol groups for their function . The compound’s ability to selectively target cysteine residues makes it a valuable tool in biochemical research and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Iodo-Substituted Compounds
- Iodoacetic Acid (C₂H₃IO₂): A simple alkylating agent targeting cysteine residues via its iodo group. It is highly toxic and used in biochemical studies to inhibit enzymes . Compared to 3-(2-Iodoacetamido)anilinoacetic acid, it lacks the aniline and oxoacetic acid groups, resulting in lower molecular complexity and specificity.
- IAANS (2-(4-(2-Iodoacetamido)phenyl)aminonaphthalene-6-sulfonic Acid): A fluorescent probe for studying troponin dynamics . Its naphthalene sulfonic acid group enhances hydrophilicity and fluorescence, whereas 3-(2-Iodoacetamido)anilinoacetic acid’s oxoacetic acid may prioritize solubility over fluorescence.
Aniline Derivatives with Oxo/Acetamide Groups
- 2-(2-Ethyl-6-Methylanilino)-2-Oxoacetic Acid (C₁₁H₁₃NO₃): A synthetic intermediate with an oxoacetic acid-aniline core. Its ethyl and methyl substituents enhance steric hindrance, reducing reactivity compared to the iodoacetamido group in the target compound .
- Ethyl (2,6-Diisopropylanilino)(oxo)acetate (C₁₆H₂₃NO₃): A bulky ester derivative used in asymmetric synthesis. The diisopropyl groups limit its solubility in aqueous systems, unlike the oxoacetic acid group in the target compound, which improves hydrophilicity .
Oxoacetic Acid Derivatives
- Acetoacetamidobenzene (C₁₀H₁₁NO₂): A non-iodinated aniline derivative with a β-ketoamide group. It serves as a precursor in heterocyclic synthesis but lacks the thiol-targeting reactivity of iodoacetamido .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Reactivity/Applications | Reference |
|---|---|---|---|---|
| 3-(2-Iodoacetamido)anilinoacetic acid | C₁₁H₁₁IN₂O₄ | Iodoacetamido, oxoacetic acid | Protein alkylation, biochemical probe | — |
| Iodoacetic acid | C₂H₃IO₂ | Iodo, acetic acid | Enzyme inhibition, toxic | |
| IAANS | C₁₈H₁₄IN₃O₃S | Iodoacetamido, naphthalene sulfonic | Fluorescent protein labeling | |
| 2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid | C₁₁H₁₃NO₃ | Oxoacetic acid, substituted aniline | Organic synthesis intermediate | |
| Acetoacetamidobenzene | C₁₀H₁₁NO₂ | β-Ketoamide, phenyl | Heterocyclic synthesis precursor |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (Predicted) | Key Hazards | |
|---|---|---|---|---|
| 3-(2-Iodoacetamido)anilinoacetic acid | 386.12 g/mol | Moderate (polar solvents) | Potential alkylation toxicity | |
| Iodoacetic acid | 185.95 g/mol | High (water) | Highly toxic | |
| IAANS | 479.29 g/mol | High (aqueous buffers) | Light-sensitive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
